

Ethyl 6-hydroxynicotinate CAS number and molecular formula

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Compound of Interest

Compound Name: *Ethyl 6-hydroxynicotinate*

Cat. No.: *B101549*

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An In-Depth Technical Guide to Ethyl 6-hydroxynicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ethyl 6-hydroxynicotinate**, a pyridine derivative of interest in various scientific domains. This document outlines its chemical identity, physicochemical properties, and relevant biological context, with a focus on detailed experimental protocols and data presentation for practical research applications.

Core Chemical Identifiers

Ethyl 6-hydroxynicotinate is chemically identified as the ethyl ester of 6-hydroxy-3-pyridinecarboxylic acid.

| Identifier | Value |
|-------------------|--|
| CAS Number | 18617-50-0 [1] |
| Molecular Formula | C ₈ H ₉ NO ₃ |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | Ethyl 6-hydroxypyridine-3-carboxylate |
| Synonyms | 6-Oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester |

Physicochemical and Spectroscopic Data

While specific experimental data for **Ethyl 6-hydroxynicotinate** is not readily available in public literature, the following tables provide predicted data and data for the closely related analogue, Ethyl nicotinate (CAS 614-18-6), to offer a comparative reference. The presence of the C6-hydroxyl group is expected to significantly influence these properties, likely increasing the melting point and altering spectral chemical shifts.

Table 1: Physicochemical Properties

| Property | Value (Ethyl 6-hydroxynicotinate) | Value (Ethyl nicotinate Analogue) |
|------------------|-----------------------------------|---|
| Melting Point | Data not available | 8-10 °C [2] |
| Boiling Point | Data not available | 223-224 °C [2] |
| Density | Data not available | 1.107 g/mL at 25 °C [2] |
| Purity (Typical) | ≥95% [1] | 99% |
| Appearance | White to off-white solid | Colorless to pale yellow liquid [3] |

Table 2: Spectroscopic Data (Reference: Ethyl nicotinate)

Note: The following data is for the analogue Ethyl nicotinate ($C_8H_9NO_2$) and should be used for reference only. The hydroxyl group in **Ethyl 6-hydroxynicotinate** will introduce characteristic signals (e.g., a broad O-H stretch in IR, a labile proton in 1H NMR) and shift the other signals.

| Spectroscopy | Data for Ethyl nicotinate (CAS 614-18-6) |
|----------------|---|
| 1H NMR | Spectrum available, but peak data not detailed in search results. [4] |
| ^{13}C NMR | Spectrum available, but peak data not detailed in search results. [5] |
| IR (Infrared) | Characteristic absorptions for C=O (ester) around $1720-1730\text{ cm}^{-1}$, C-O stretch, and aromatic C-H and C=C stretches are expected. [6] [7] [8] [9] |
| Mass Spec (MS) | Molecular Ion (M^+) at $m/z = 151$. Key fragments would correspond to the loss of the ethoxy group ($-OC_2H_5$). |

Experimental Protocols

Synthesis of Precursor: 6-Hydroxynicotinic Acid

A key precursor for **Ethyl 6-hydroxynicotinate** is 6-hydroxynicotinic acid. A biocatalytic synthesis has been reported, offering a high-yield route.[\[10\]](#)

Materials:

- 5% Sodium nicotinate solution
- Achromobacter xylosoxydans DSM 2783 cell suspension
- Concentrated Sulfuric Acid
- 3-Liter reaction vessel with pH, temperature, and oxygen monitoring

Procedure:[\[10\]](#)

- Charge the reaction vessel with 2250 mL of a 5% sodium nicotinate solution.
- Adjust the pH to 6.5 and heat the solution to 30°C.
- Add a suspension of *Achromobacter xylosoxydans* cells (in 120 mL of water).
- Maintain the reaction at 30°C with intensive aeration and stirring, continuously regulating pH and oxygen concentration.
- Monitor the reaction. Completion is indicated by a rise in dissolved oxygen concentration, typically after around 7 hours.
- Terminate the reaction and centrifuge the suspension to pellet the cells. The cell sediment can be reused.
- Collect the clear supernatant and acidify to pH 1.5 using concentrated sulfuric acid.
- The precipitated 6-hydroxynicotinic acid is filtered, drained, and dried.
- This method has been reported to yield a product with 98.6% purity and a yield of 93.7%.[\[10\]](#)

General Protocol for Esterification (Fischer Esterification)

While a specific protocol for the synthesis of **Ethyl 6-hydroxynicotinate** was not found, a standard Fischer esterification of the 6-hydroxynicotinic acid precursor can be proposed.

Materials:

- 6-Hydroxynicotinic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4) or other acid catalyst
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate ($MgSO_4$)
- Sodium Bicarbonate ($NaHCO_3$) solution

- Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

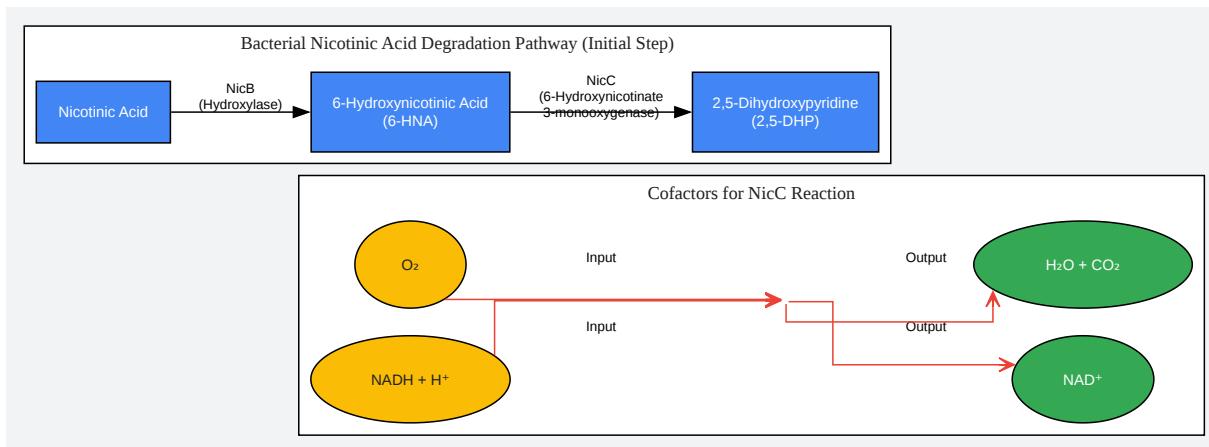
- In a round-bottom flask, dissolve or suspend 6-hydroxynicotinic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Neutralize the remaining mixture by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **Ethyl 6-hydroxynicotinate** by recrystallization or column chromatography.

Biological Context and Signaling Pathways

Ethyl 6-hydroxynicotinate's precursor, 6-hydroxynicotinic acid (6-HNA), is a key intermediate in the aerobic degradation pathway of nicotinic acid (niacin) by bacteria such as *Pseudomonas putida*.^[11] This pathway is of interest for bioremediation of N-heterocyclic aromatic compounds.

A central enzyme in this pathway is 6-Hydroxynicotinate 3-monooxygenase (NicC). This FAD-dependent flavoprotein catalyzes the decarboxylative hydroxylation of 6-HNA to form 2,5-

dihydroxypyridine (2,5-DHP).[\[12\]](#)[\[13\]](#)[\[14\]](#) The reaction requires NADH and molecular oxygen.[\[11\]](#)[\[12\]](#)



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Caption: Enzymatic conversion of 6-HNA by NicC.

Applications in Drug Development and Research

While direct pharmacological applications of **Ethyl 6-hydroxynicotinate** are not extensively documented, its structural motifs are relevant to drug discovery. Nicotinate esters are utilized in topical medications as local vasodilators for treating muscular pain and improving skin microcirculation.[\[2\]](#) Furthermore, derivatives of 3-hydroxypyridine are explored for their antioxidant and membranotropic effects, with some compounds investigated as potential retinoprotectors in models of retinal ischemia–reperfusion.[\[15\]](#) **Ethyl 6-hydroxynicotinate** serves as a valuable building block for synthesizing more complex molecules that may possess these desired biological activities.

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